N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-3-17-19(15-9-5-4-6-10-15)20-21-14(2)13-18(24(20)23-17)22-16-11-7-8-12-16/h4-6,9-10,13,16,22H,3,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCIPBGNMPFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a suitable halogenated pyrazolo[1,5-a]pyrimidine intermediate.
Alkylation and Amination: The cyclopentyl, ethyl, and methyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a strong base. The final amination step can be achieved by reacting the intermediate with an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of double bonds or reduction of nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the amine or alkyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
Adenosine Receptor Modulation
One of the primary applications of this compound is its role as an antagonist at various adenosine receptor subtypes, particularly A1 and A3 receptors. Research indicates that compounds in this class can modulate signaling pathways involved in neuroprotection, inflammation, and cancer therapy.
Case Study: Neuroprotection in Alzheimer's Disease
A study highlighted the potential of adenosine A1 receptor antagonists in treating Alzheimer's disease by enhancing cognitive function and reducing neurodegeneration. The compound was shown to improve synaptic plasticity in animal models, suggesting its utility in neurodegenerative disorders .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects through its action on adenosine receptors. By inhibiting A3 receptors, it may help mitigate inflammatory responses associated with conditions such as asthma and rheumatoid arthritis.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies revealed that N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .
Cancer Therapy
The modulation of adenosine receptors has also been linked to cancer therapy. The compound's ability to inhibit tumor growth and metastasis through A3 receptor antagonism presents a novel approach to cancer treatment.
Case Study: Tumor Growth Inhibition
Research conducted on various cancer cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis in malignant cells, supporting its role as a potential anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the core structure can enhance selectivity and potency at specific adenosine receptor subtypes.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and receptor binding |
| Substitution on phenyl | Enhanced selectivity towards A1/A3 receptors |
| Alteration of cyclopentyl | Improved pharmacokinetic properties |
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and modulating cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 7 (Amine Group)
The amine group at position 7 is critical for biological activity. Key comparisons include:
Key Findings :
- Pyridin-2-ylmethyl derivatives (e.g., compound 1 in ) exhibit higher solubility due to the polar pyridine moiety but may suffer from faster metabolic clearance compared to the cyclopentyl group .
- Halogenated aryl amines (e.g., 4-chlorophenyl in ) enhance electronic interactions with targets but may increase toxicity risks.
Substituent Variations at Positions 2, 3, and 5
Modifications at positions 2 (ethyl), 3 (phenyl), and 5 (methyl) influence steric and electronic properties:
Key Findings :
- Fluorination at position 3 (e.g., 4-fluorophenyl) significantly enhances anti-mycobacterial activity, as seen in compound 47 (IC50 = 0.12 μM) . The target compound’s 3-phenyl group may trade potency for improved synthetic accessibility.
- Trifluoromethyl groups at position 2 (e.g., ) improve metabolic stability but may reduce binding affinity due to steric hindrance.
Biological Activity
N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins essential for cell cycle progression, thereby exerting its anticancer effects .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Moderate |
| Candida spp. | Moderate |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cell lines to assess the safety profile of this compound. The MTT assay indicated that this compound exhibits selective cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound in clinical applications:
- Study on Anticancer Activity : A study evaluated the compound's effectiveness against a panel of 60 human tumor cell lines. Results indicated that it was particularly effective against leukemia cell lines, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another research focused on the compound's antimicrobial properties against resistant strains of bacteria and fungi. It was found to be effective against several drug-resistant strains, suggesting its potential as a novel antimicrobial agent in treating infections caused by resistant pathogens .
Q & A
Q. What are the common synthetic routes for preparing N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) under reflux conditions with catalysts like acetic acid or palladium-based systems .
- Substituent introduction : The N-cyclopentyl group is introduced via nucleophilic substitution or Buchwald–Hartwig amination, requiring anhydrous solvents (e.g., THF or DMF) and controlled temperatures (60–100°C) to avoid side reactions .
- Optimization : Use design of experiments (DoE) to maximize yield and purity. Key variables include solvent polarity, temperature gradients, and stoichiometric ratios of reagents. For example, trifluoromethyl groups (if present) may require halogen exchange reactions with CuI catalysis .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.1–3.5 ppm for cyclopentyl methylenes) confirm substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond angles and dihedral angles. For example, reports a triclinic crystal system with R-factor = 0.055 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s kinase inhibition selectivity?
- Key substituent roles :
- The cyclopentyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK9), while the ethyl group at position 2 reduces steric hindrance .
- Trifluoromethyl modifications (if applicable) improve binding affinity via halogen bonding, as seen in analogous pyrazolo[1,5-a]pyrimidines targeting CDK2 .
- Methodology :
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability across studies)?
Q. How can computational methods predict metabolic stability and toxicity profiles early in development?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and CYP450 inhibition risks. For example, the cyclopentyl group may reduce metabolic clearance compared to smaller alkyl chains .
- In silico toxicity : Use Derek Nexus to flag potential hepatotoxicity from reactive metabolites (e.g., epoxides formed via cytochrome P450 oxidation) .
Q. What crystallographic challenges arise when resolving this compound’s polymorphic forms, and how are they addressed?
- Polymorphism issues : Multiple crystal packing modes (e.g., monoclinic vs. triclinic) complicate phase identification. Use variable-temperature XRD to monitor thermal transitions .
- Refinement strategies : SHELXL’s TWIN/BASF commands handle twinned crystals, while OLEX2 GUI visualizes electron density maps for disordered regions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
